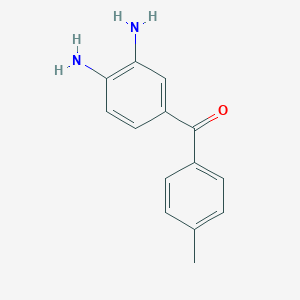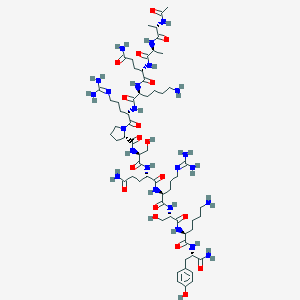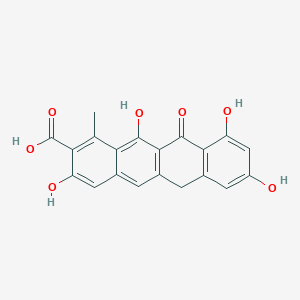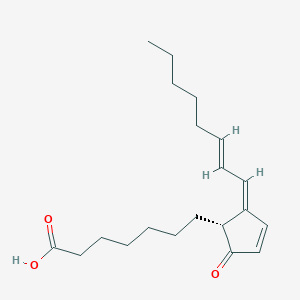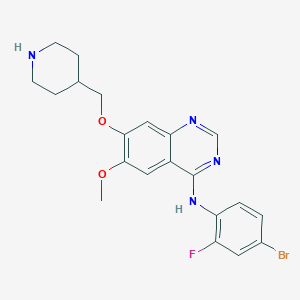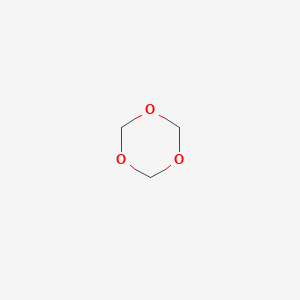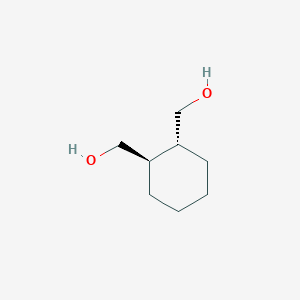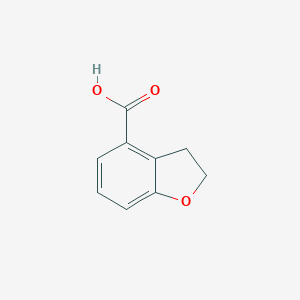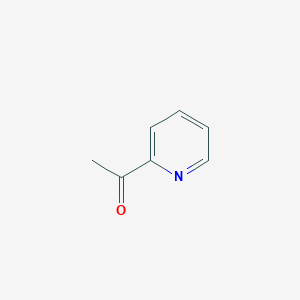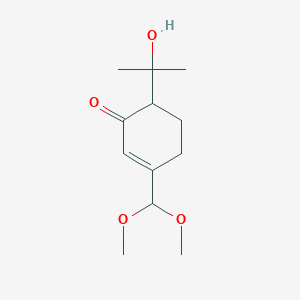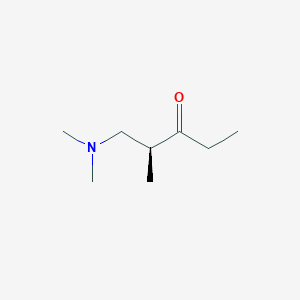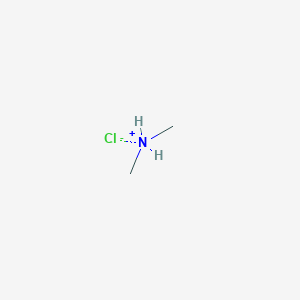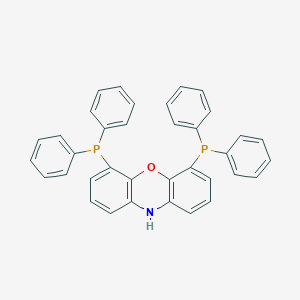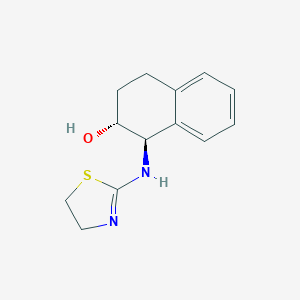
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THTA and is known for its unique chemical properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of THTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. THTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
THTA has been found to have several biochemical and physiological effects. This compound has been found to exhibit significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases. THTA has also been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using THTA in laboratory experiments is its unique chemical properties. This compound has been found to exhibit significant antioxidant activity, antibacterial, antifungal, and antiviral properties, making it useful in various scientific research applications. However, one of the main limitations of using THTA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of THTA. One potential direction is the development of new drugs based on the chemical structure of THTA. This compound has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of THTA's potential role in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Finally, the study of THTA's potential toxicity and its effects on various biological processes can also be a potential future direction for research.
Métodos De Síntesis
The synthesis of THTA involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. This reaction yields 2-(2-bromoethylamino)naphthalene. The second step involves the reduction of the bromo group using sodium borohydride to obtain 2-(2-ethylamino)naphthalene. The final step involves the reaction of 2-(2-ethylamino)naphthalene with thioacetamide to obtain THTA.
Aplicaciones Científicas De Investigación
THTA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. THTA has also been found to have significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases.
Propiedades
Número CAS |
141034-15-3 |
|---|---|
Nombre del producto |
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- |
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H16N2OS/c16-11-6-5-9-3-1-2-4-10(9)12(11)15-13-14-7-8-17-13/h1-4,11-12,16H,5-8H2,(H,14,15)/t11-,12-/m1/s1 |
Clave InChI |
IJYJPVUMGMGDDO-VXGBXAGGSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC3=NCCS3 |
SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Otros números CAS |
141034-15-3 |
Sinónimos |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)tetralin-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



